An In-depth Technical Guide to 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry
An In-depth Technical Guide to 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid (CAS 1150114-61-6) is a valuable and versatile building block in contemporary organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a sterically demanding ortho-nitro group and an electronically modifying para-isopropoxycarbonyl group, presents both challenges and opportunities for the synthetic chemist. This guide provides a comprehensive technical overview of this reagent, including its physicochemical properties, detailed synthetic strategies, mechanistic insights into its reactivity in Suzuki-Miyaura coupling, and practical guidance on its purification and handling. The information presented herein is intended to empower researchers in drug discovery and materials science to effectively utilize this compound in the construction of complex molecular architectures.
Introduction: A Strategically Substituted Arylboronic Acid
Arylboronic acids are indispensable tools in modern synthetic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic placement of functional groups on the phenylboronic acid scaffold allows for the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is a prime example of a designer reagent, where each substituent serves a distinct purpose.
The ortho-nitro group, being strongly electron-withdrawing and sterically bulky, significantly influences the reactivity of the boronic acid moiety. While it can deactivate the boronic acid towards transmetalation in the Suzuki-Miyaura catalytic cycle, it also offers a valuable synthetic handle for further transformations, such as reduction to an amine, which can then participate in a variety of cyclization and derivatization reactions.
The para-isopropoxycarbonyl group, an ester functionality, modulates the electronic properties of the aromatic ring and provides a site for potential hydrolytic cleavage to the corresponding carboxylic acid. This feature is particularly useful in drug discovery programs where modification of a compound's pharmacokinetic profile through ester-to-acid conversion is a common strategy.
This guide will delve into the technical nuances of working with this specialized reagent, providing both theoretical understanding and practical, actionable protocols.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1150114-61-6 | [1] |
| Molecular Formula | C₁₀H₁₂BNO₆ | [2] |
| Molecular Weight | 253.02 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | |
| Storage | Store at -20°C for long-term stability. | [2] |
Safety and Handling:
4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid should be handled in a well-ventilated fume hood by trained personnel.[3] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid
The synthesis of 4-(isopropoxycarbonyl)-2-nitrophenylboronic acid typically starts from a readily available precursor, isopropyl 4-bromo-3-nitrobenzoate. Two primary strategies can be employed for the introduction of the boronic acid functionality: palladium-catalyzed borylation (Miyaura borylation) or lithium-halogen exchange followed by borylation.
Retrosynthetic Analysis
Caption: Retrosynthetic approach for the target molecule.
Synthesis of the Precursor: Isopropyl 4-bromo-3-nitrobenzoate
The starting material, isopropyl 4-bromo-3-nitrobenzoate, can be prepared from 4-bromo-3-nitrobenzoic acid via standard esterification procedures.
Experimental Protocol: Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromo-3-nitrobenzoic acid (1.0 eq.).
-
Add a large excess of isopropanol (e.g., 10-20 eq.), which will also serve as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude isopropyl 4-bromo-3-nitrobenzoate.
-
The product can be further purified by flash column chromatography on silica gel if necessary.
Borylation Method 1: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a robust and widely used method for the synthesis of arylboronic esters from aryl halides.[4][5]
Caption: Workflow for Miyaura borylation synthesis.
Experimental Protocol: Miyaura Borylation
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In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine isopropyl 4-bromo-3-nitrobenzoate (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq.), and a suitable base such as potassium acetate (KOAc, 3.0 eq.).[5]
-
Add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Add a dry, degassed solvent such as dioxane or toluene.
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.
-
The crude product can be purified by flash chromatography on silica gel.
-
Hydrolysis of the Boronate Ester: The resulting pinacol boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent system (e.g., diethyl ether or acetone).
Borylation Method 2: Lithium-Halogen Exchange
An alternative to palladium-catalyzed borylation is the use of a lithium-halogen exchange reaction at low temperatures, followed by quenching with a borate ester.[6][7]
Experimental Protocol: Lithium-Halogen Exchange
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve isopropyl 4-bromo-3-nitrobenzoate (1.0 eq.) in a dry, ethereal solvent such as tetrahydrofuran (THF).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add a solution of an alkyllithium reagent, such as n-butyllithium (n-BuLi, 1.0-1.1 eq.), dropwise while maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for a short period (e.g., 15-30 minutes) to allow for the lithium-halogen exchange to occur.
-
Quench the resulting aryllithium species by the slow, dropwise addition of a trialkyl borate, such as triisopropyl borate (B(OiPr)₃, 1.2-1.5 eq.).
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the addition of an aqueous acid solution (e.g., 1 M HCl) and stir vigorously to hydrolyze the borate ester.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or flash column chromatography.
Purification Strategies
The purification of 4-(isopropoxycarbonyl)-2-nitrophenylboronic acid can be challenging due to its polarity and the potential for decomposition on silica gel.
-
Recrystallization: This is often the preferred method for purifying boronic acids.[4] A suitable solvent system (e.g., ethyl acetate/hexanes, or hot water) should be determined on a small scale.
-
Column Chromatography: If chromatography is necessary, using a less acidic stationary phase like neutral alumina can be beneficial to avoid decomposition.[4] Alternatively, silica gel can be deactivated with a small amount of a base like triethylamine in the eluent. For highly polar boronic acids, reverse-phase chromatography (C18) may also be an effective technique.
-
Derivatization: In cases of difficult purification, the boronic acid can be converted to a more stable and easily purifiable derivative, such as a diethanolamine adduct, and then hydrolyzed back to the free boronic acid.[1][8]
Applications in Suzuki-Miyaura Cross-Coupling
4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is a substrate for the Suzuki-Miyaura reaction, enabling the formation of biaryl structures. However, the presence of the ortho-nitro group introduces significant steric hindrance, which can slow down the transmetalation step of the catalytic cycle.[3] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.
Caption: General scheme for Suzuki-Miyaura coupling.
Mechanistic Considerations
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like 4-(isopropoxycarbonyl)-2-nitrophenylboronic acid, the transmetalation step is often the rate-limiting step. The bulky ortho-nitro group can impede the approach of the boronic acid to the palladium center.
To overcome this challenge, the use of bulky and electron-rich phosphine ligands is often necessary. These ligands can accelerate both the oxidative addition and reductive elimination steps and can also facilitate the transmetalation of sterically demanding substrates.
Optimized Protocol for Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel (e.g., a microwave vial or Schlenk tube) under an inert atmosphere, add the aryl halide (1.0 eq.), 4-(isopropoxycarbonyl)-2-nitrophenylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq.).
-
Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to a temperature between 80-120 °C, or utilize microwave irradiation for faster reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is a strategically designed building block that offers significant potential for the synthesis of complex organic molecules. While its steric and electronic properties present certain challenges, a thorough understanding of its synthesis, purification, and reactivity in cross-coupling reactions, as outlined in this guide, can enable researchers to effectively harness its synthetic utility. The ability to introduce a functionalized nitro- and ester-bearing aromatic ring in a single step makes this reagent a valuable addition to the toolbox of any synthetic chemist, particularly those in the fields of medicinal chemistry and materials science.
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